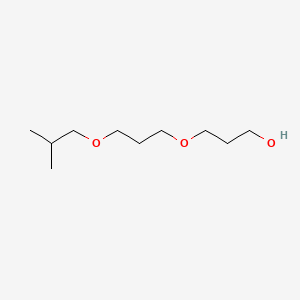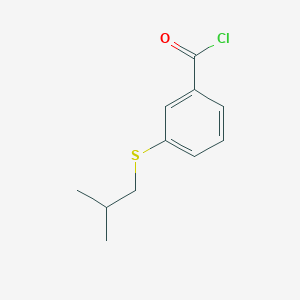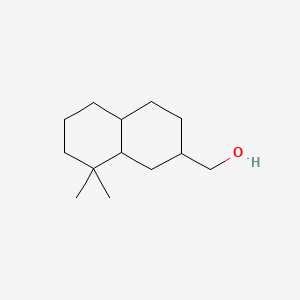
Octahydro-8,8-dimethylnaphthalene-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-8,8-dimethylnaphthalene-2-methanol is a chemical compound with the molecular formula C13H24O. It is characterized by its unique structure, which includes a hydroxyl group and a primary alcohol. This compound is known for its stability and versatility in various chemical reactions .
Métodos De Preparación
The synthesis of Octahydro-8,8-dimethylnaphthalene-2-methanol involves several steps. One common method includes the hydrogenation of 8,8-dimethylnaphthalene-2-methanol under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to ensure complete hydrogenation . Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Octahydro-8,8-dimethylnaphthalene-2-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form more saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in more saturated alcohols .
Aplicaciones Científicas De Investigación
Octahydro-8,8-dimethylnaphthalene-2-methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Octahydro-8,8-dimethylnaphthalene-2-methanol involves its interaction with specific molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence various biochemical pathways, making it a valuable compound in research .
Comparación Con Compuestos Similares
Octahydro-8,8-dimethylnaphthalene-2-methanol can be compared with similar compounds such as:
Octahydro-8,8-dimethylnaphthalene-2-carbaldehyde: This compound has a similar structure but contains an aldehyde group instead of a hydroxyl group.
8,8-Dimethylnaphthalene-2-methanol: This compound is less saturated and does not undergo hydrogenation.
The uniqueness of this compound lies in its stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
93840-22-3 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
(8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalen-2-yl)methanol |
InChI |
InChI=1S/C13H24O/c1-13(2)7-3-4-11-6-5-10(9-14)8-12(11)13/h10-12,14H,3-9H2,1-2H3 |
Clave InChI |
YSFGAJJMXYYDID-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2C1CC(CC2)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


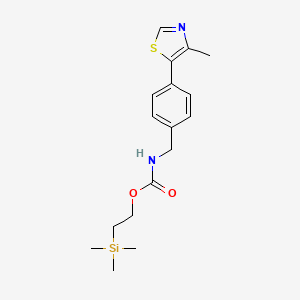
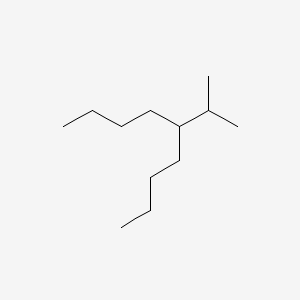
![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)
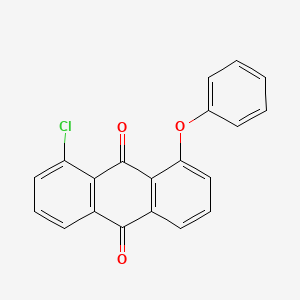
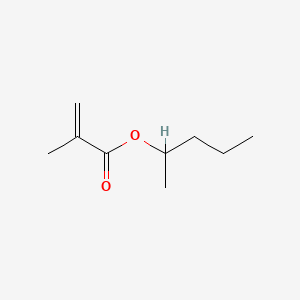
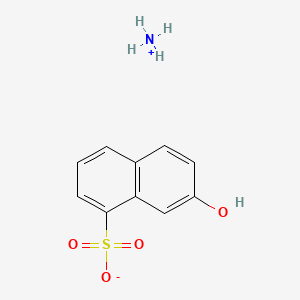
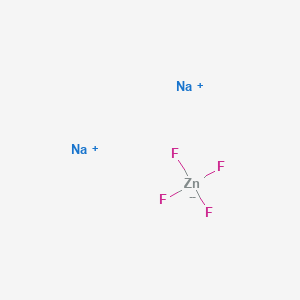
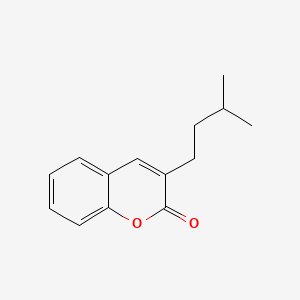
![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
